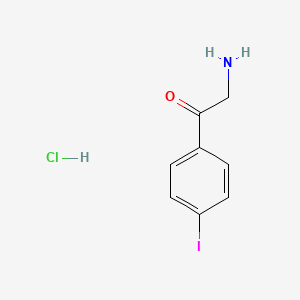

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Application in Dipeptide Synthesis

- Summary of the Application: Tert-butoxycarbonyl-protected amino acids are used in the synthesis of dipeptides. These compounds are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .

- Results or Outcomes: The dipeptides were obtained in satisfactory yields in 15 minutes .

Application in Sitagliptin Phosphate Synthesis

- Summary of the Application: Tert-butoxycarbonyl-protected amino acids are used in the synthesis of Sitagliptin Phosphate, a medication used for the treatment of Type 2 diabetes .

- Methods of Application: The chiral β-amino acid moiety present in sitaglitpin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement as the key steps .

- Results or Outcomes: The key chiral intermediate Boc-amino acid 1 prepared by this novel route was further converted to Sitagliptin phosphate following the known literature protocol .

Application in Antioxidant Synthesis

- Summary of the Application: 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, a derivative of tert-butoxycarbonyl-protected amino acids, is used in the synthesis of antioxidants .

- Methods of Application: The synthesis is based on ester exchanges of polyatomic alcohols .

- Results or Outcomes: The resulting compound is a widespread stabilizer of phenolic structure .

Application in Ionic Liquid Synthesis

- Summary of the Application: Tert-butoxycarbonyl-protected amino acids are used in the synthesis of amino acid ionic liquids (AAILs), which have multiple reactive groups and can be used for organic synthesis .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes: The dipeptides were obtained in satisfactory yields in 15 minutes .

Application in Antifungal Agent Synthesis

- Summary of the Application: Compounds derived from 1,2,4-triazoles, which can be synthesized from tert-butoxycarbonyl-protected amino acids, have a wide spectrum of activities, including antifungal properties .

- Methods of Application: The synthesis of these compounds involves the use of tert-butoxycarbonyl-protected amino acids as starting materials .

- Results or Outcomes: The resulting compounds have shown promising results in inhibiting the growth of various fungi .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .

特性

IUPAC Name |

3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12-6-4-11(5-7-12)8-9-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUMJMFHSOBLMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624343 |

Source

|

| Record name | 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid | |

CAS RN |

132691-45-3 |

Source

|

| Record name | 4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132691-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)